molecular formula C16H12BrClN4OS B11781213 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B11781213
M. Wt: 423.7 g/mol
InChI Key: XKHVIPRODLEFNS-UHFFFAOYSA-N
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Description

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, bromophenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and chlorophenyl groups via substitution reactions. The final step often involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the bromophenyl and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-2-(3-chlorophenyl)acrylonitrile: Similar in structure but with an acrylonitrile group instead of an acetamide group.

    2-(3-Bromophenyl)-1H-1,2,4-triazole: Lacks the acetamide and chlorophenyl groups.

Uniqueness

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to the presence of both bromophenyl and chlorophenyl groups, along with the triazole ring and acetamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12BrClN4OS

Molecular Weight

423.7 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C16H12BrClN4OS/c17-11-4-1-3-10(7-11)15-20-16(22-21-15)24-9-14(23)19-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,23)(H,20,21,22)

InChI Key

XKHVIPRODLEFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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